2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide
Description
2,4-Dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a benzamide derivative featuring a dichlorinated aromatic ring and a 1-methylpyrazole substituent. This compound belongs to a class of molecules where structural variations in the benzamide core and substituent groups influence physicochemical properties and biological activity.
Properties
CAS No. |
956264-15-6 |
|---|---|
Molecular Formula |
C11H9Cl2N3O |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
2,4-dichloro-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-5-4-10(15-16)14-11(17)8-3-2-7(12)6-9(8)13/h2-6H,1H3,(H,14,15,17) |
InChI Key |
DHIYFBKOBPPKQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-methyl-1H-pyrazol-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide
- Structural Differences : Replaces the pyrazole group with a 1,3,4-thiadiazole ring and introduces a trichloroethyl moiety.
- Functional Insights: Demonstrated potent inhibition of dihydrofolate reductase (DHFR) with a binding free energy (ΔG) of −9.0 kcal/mol, surpassing reference compounds. Forms three hydrogen bonds with DHFR’s active site (Asp 21, Ser 59, Tyr 22), attributed to the thiadiazole and secondary amino groups .
- Key Distinction : The thiadiazole ring enhances DHFR binding compared to the pyrazole in the target compound, suggesting that heterocycle choice critically impacts enzyme inhibition.
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide
- Structural Differences: Substitutes the pyrazole with a dimethylaminocyclohexyl group and adds an isopropyl chain.
- Lacks direct evidence of biological activity but structurally resembles kinase inhibitors or GPCR-targeting agents due to its tertiary amine and bulky substituents .
- Key Distinction : The absence of a heteroaromatic ring (e.g., pyrazole or thiadiazole) may limit specific protein interactions but improve pharmacokinetic properties.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Structural Differences : Incorporates a fused pyrazolo-pyridine core and an ethyl-methylpyrazole group.
- Functional Insights :
- Key Distinction : The pyrazolo-pyridine scaffold diversifies binding modes compared to simpler benzamide derivatives.
Data Table: Comparative Analysis of Benzamide Derivatives
Mechanistic and Structural Insights
- Role of Halogenation : The 2,4-dichloro substitution in the target compound and analogs (e.g., ) likely enhances electrophilicity and protein binding via halogen bonding .
- Heterocyclic Influence :
- Substituent Effects : Bulky groups (e.g., trichloroethyl in ) may sterically hinder binding but improve target specificity.
Biological Activity
2,4-Dichloro-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 256.12 g/mol. The compound features a benzamide core with dichloro and pyrazole substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉Cl₂N₃O |
| Molecular Weight | 256.12 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the pyrazole ring enhances its binding affinity to various proteins due to hydrogen bonding and hydrophobic interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation. In one study, the compound demonstrated significant inhibitory effects on tyrosine kinases, which are critical in signaling pathways that regulate cell growth and survival .
Enzyme Inhibition
This compound acts as an inhibitor for several enzymes, including those involved in metabolic pathways. Its structure allows it to fit into the active sites of these enzymes effectively, thereby blocking substrate access and inhibiting their function.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that substituents on the benzamide moiety can significantly affect potency. For example, electronegative groups in specific positions have been shown to enhance binding affinity and functional activity .
Key Findings:
- Substituent Effects: The presence of halogen atoms in the ortho or para positions increases potency.
- Pyrazole Variants: Modifying the pyrazole ring can lead to variations in biological activity, making it a versatile scaffold for drug development.
Case Study 1: Inhibition of Tyrosine Kinase
In a study examining the inhibition of tyrosine kinase receptors, this compound was found to effectively block receptor activation in vitro. The crystal structure analysis revealed that the compound binds within the ATP-binding pocket, preventing phosphorylation events critical for cancer cell signaling .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against various pathogens. Results indicated that it exhibited selective inhibition against bacterial strains, showcasing its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
